![molecular formula C11H12F3N B1307212 2-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 298690-84-3](/img/structure/B1307212.png)
2-[4-(Trifluoromethyl)phenyl]pyrrolidine
Vue d'ensemble
Description
“2-[4-(Trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the molecular formula C11H12F3N . It is a member of the pyrrolidine family, which is a class of nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” includes a five-membered pyrrolidine ring attached to a phenyl ring with a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” are not detailed in the available literature, pyrrolidine compounds are known to be involved in a variety of chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
I will provide a comprehensive analysis of “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” focusing on its unique applications in various scientific research fields. Each application will be detailed in a separate section with a clear heading.
Drug Discovery and Development
This compound can serve as a versatile scaffold in drug discovery due to its structural features that may enhance the binding affinity and specificity of pharmaceutical agents. For instance, pyrrolidine rings are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs .
Synthesis of Trifluoromethyl-Containing Building Blocks
The trifluoromethyl group is valuable in organic synthesis, and this compound could be used to create building blocks for further chemical reactions, leading to a variety of trifluoromethyl-substituted products .
Lipid Kinase Inhibition
Compounds containing pyrrolidine structures have been involved in the inhibition of lipid kinases, which play crucial roles in cell proliferation and metabolism. This suggests potential applications in cancer research and treatment .
Pharmacological Research
The trifluoromethyl group is a common feature in many FDA-approved drugs. The presence of this group in “2-[4-(Trifluoromethyl)phenyl]pyrrolidine” may indicate its utility in developing new pharmacological agents for various diseases .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOGADJIIMVREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395238 | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]pyrrolidine | |
CAS RN |
298690-84-3 | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298690-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



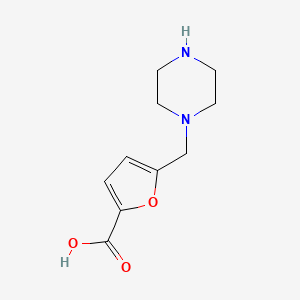
![3-[4-(2-chlorobut-2-enylidene)-5-methylidene-1H-imidazol-2-yl]propanoic acid](/img/structure/B1307131.png)
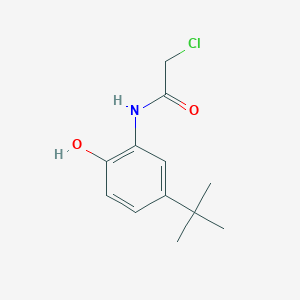
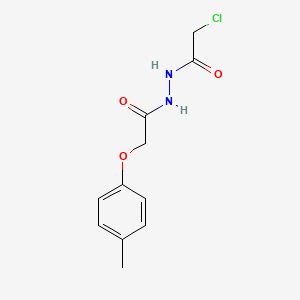
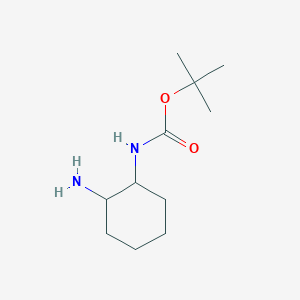
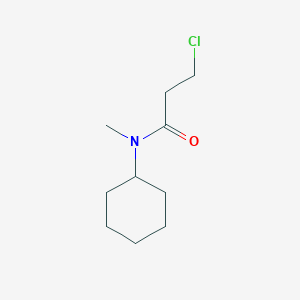
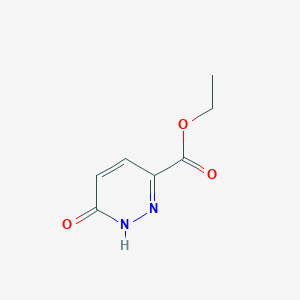




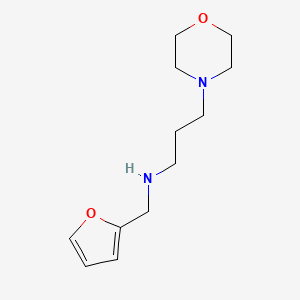
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)
![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)